Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate: is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.3 g/mol . It is known for its unique structure, which includes a thiomorpholine ring with a tert-butyl ester group and a 1,1-dioxide functionality . This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be further oxidized to form sulfone derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Tert-butyl 1,1-dioxo-1lambda6,3-thiazolidine-3-carboxylate: Contains a thiazolidine ring instead of a thiomorpholine ring.
Uniqueness: Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,4-thiazinane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-15(12,13)5-4-10-7/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOOPGMLJZHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CS(=O)(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.